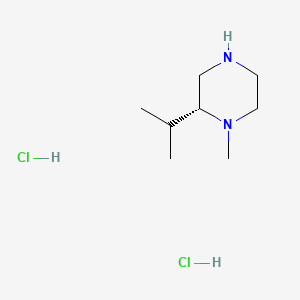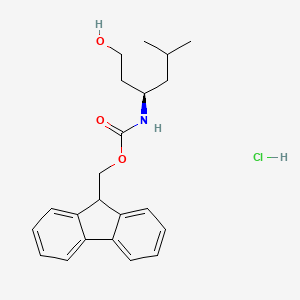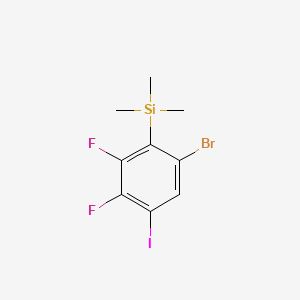
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C8H10FNO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a pyridine ring, along with a methanol moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or other substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can lead to the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy and methyl groups can also play a role in modulating the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-3-methoxypyridin-2-yl)methanol: Similar in structure but with different positioning of the methoxy group.
(5-Fluoro-3-methylpyridin-2-yl)methanol: Similar but with a different positioning of the methyl group.
Quinolinyl-pyrazoles: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of both methoxy and methyl groups, along with the fluorine atom, provides a unique combination of electronic and steric effects that can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H10FNO2 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
(5-fluoro-2-methoxy-6-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10FNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3,11H,4H2,1-2H3 |
Clave InChI |
WFZXXYZKMULQOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)OC)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


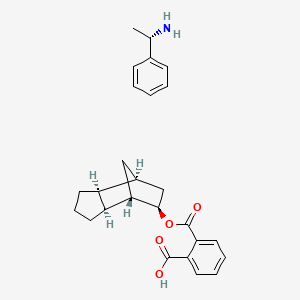
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)

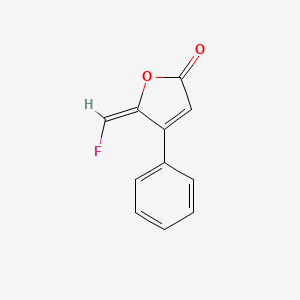
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)



